molecular formula C8H16ClNO2 B6213619 [1-(morpholin-4-yl)cyclopropyl]methanol hydrochloride CAS No. 2731010-40-3

[1-(morpholin-4-yl)cyclopropyl]methanol hydrochloride

Cat. No.: B6213619
CAS No.: 2731010-40-3
M. Wt: 193.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(morpholin-4-yl)cyclopropyl]methanol hydrochloride: is a chemical compound that features a morpholine ring attached to a cyclopropyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(morpholin-4-yl)cyclopropyl]methanol hydrochloride typically involves the reaction of morpholine with cyclopropylmethanol under specific conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, followed by a sequence of reactions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and stereoselective synthesis techniques can be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: [1-(morpholin-4-yl)cyclopropyl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(morpholin-4-yl)cyclopropyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology: In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its reactivity and versatility make it valuable for industrial applications.

Mechanism of Action

The mechanism of action of [1-(morpholin-4-yl)cyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

    Morpholine: A simpler analog that lacks the cyclopropyl and methanol groups.

    Cyclopropylmethanol: A compound that contains the cyclopropyl and methanol groups but lacks the morpholine ring.

    Methanol: The simplest alcohol, lacking both the morpholine and cyclopropyl groups.

Uniqueness: [1-(morpholin-4-yl)cyclopropyl]methanol hydrochloride is unique due to its combination of a morpholine ring, a cyclopropyl group, and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(morpholin-4-yl)cyclopropyl]methanol hydrochloride involves the reaction of cyclopropylmagnesium bromide with morpholine followed by reduction with lithium aluminum hydride and subsequent quenching with methanol hydrochloride.", "Starting Materials": [ "Cyclopropylmagnesium bromide", "Morpholine", "Lithium aluminum hydride", "Methanol hydrochloride" ], "Reaction": [ "Addition of cyclopropylmagnesium bromide to morpholine to form [1-(morpholin-4-yl)cyclopropyl]magnesium bromide", "Reduction of [1-(morpholin-4-yl)cyclopropyl]magnesium bromide with lithium aluminum hydride to form [1-(morpholin-4-yl)cyclopropyl]methanol", "Quenching of [1-(morpholin-4-yl)cyclopropyl]methanol with methanol hydrochloride to form [1-(morpholin-4-yl)cyclopropyl]methanol hydrochloride" ] }

CAS No.

2731010-40-3

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.